4-Hydroxypropofol-4-O-b-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

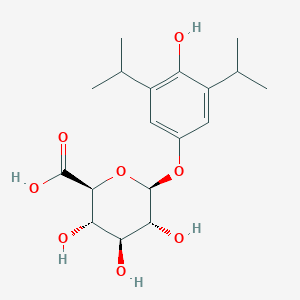

4-Hydroxypropofol-4-O-b-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₆O₈ and its molecular weight is 370.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Hydroxypropofol-4-O-β-D-glucuronide is a significant metabolite of propofol, an intravenous anesthetic widely used for sedation and anesthesia. This compound is formed through the glucuronidation of 4-hydroxypropofol, which itself is a product of propofol metabolism. Understanding the biological activity of this glucuronide metabolite is crucial for elucidating the pharmacokinetics and pharmacodynamics of propofol, as well as its safety profile.

Metabolism of Propofol

Propofol undergoes extensive hepatic metabolism primarily through two pathways:

- Hydroxylation : Approximately 29% of propofol is converted to 4-hydroxypropofol via cytochrome P450 isoforms, mainly CYP2B6 and CYP2C9.

- Glucuronidation : The major metabolic pathway involves conjugation with glucuronic acid, resulting in metabolites such as 4-hydroxypropofol-4-O-β-D-glucuronide (Q4G) and 4-hydroxypropofol-1-O-β-D-glucuronide (Q1G) .

The biological activity of 4-hydroxypropofol-4-O-β-D-glucuronide is primarily characterized by its role in the pharmacological effects of propofol. The glucuronidation process enhances the solubility and excretion of the metabolite, contributing to the overall elimination of propofol from the body. This metabolite does not exhibit significant anesthetic properties compared to its parent compound but plays a crucial role in its pharmacokinetics .

Pharmacokinetics

The pharmacokinetics of 4-hydroxypropofol-4-O-β-D-glucuronide are influenced by various factors, including genetic polymorphisms in metabolic enzymes:

- UGT1A9 : This enzyme is responsible for the majority of propofol's glucuronidation, and variations can affect metabolite levels significantly.

- CYP2B6 and CYP2C9 : Polymorphisms in these genes can also modulate the formation rate of hydroxylated metabolites, impacting the overall metabolic profile .

Gender Differences in Metabolism

A study involving gender differences in propofol metabolism found that women exhibited significantly higher AUC (area under the curve) values for glucuronidated metabolites compared to men. Specifically, Q1G levels were 2.9 times higher in women, indicating a possible influence of sex on drug metabolism .

Pediatric Population Study

In a study involving pediatric patients undergoing anesthesia, genetic variations were assessed to determine their impact on propofol metabolism. The findings revealed that polymorphisms in UGT1A9 and CYP2B6 significantly influenced the levels of glucuronidated metabolites, which could lead to variability in anesthetic response and recovery times .

Data Tables

| Metabolite | Formation Pathway | Percentage Contribution |

|---|---|---|

| Propofol | Direct administration | 100% |

| 4-Hydroxypropofol | Hydroxylation by CYP2B6/CYP2C9 | ~29% |

| 4-Hydroxypropofol-1-O-β-D-glucuronide | Glucuronidation by UGT1A9 | ~70% |

| 4-Hydroxypropofol-4-O-β-D-glucuronide | Glucuronidation by UGT1A9 | ~70% |

Aplicaciones Científicas De Investigación

Metabolic Pathways

4-Hydroxypropofol-4-O-β-D-glucuronide is formed through the metabolism of propofol, primarily via the action of cytochrome P450 enzymes (CYP2B6 and CYP2C9) and UDP-glucuronosyltransferase (UGT1A9). This metabolic conversion is essential for the elimination of propofol from the body, with approximately 70% to 90% of propofol being excreted in urine as glucuronide metabolites, including 4-hydroxypropofol-4-O-β-D-glucuronide .

Clinical Implications

1. Anesthetic Efficacy and Safety:

- The formation of 4-hydroxypropofol-4-O-β-D-glucuronide is associated with the drug's anesthetic efficacy. Studies indicate that variations in the metabolic pathways can lead to differences in patient responses to propofol, particularly concerning recovery times and sedation levels .

- Genetic polymorphisms affecting UGT1A9 and CYP2B6 can result in altered metabolism, leading to either prolonged sedation or insufficient anesthesia in some patients .

2. Propofol Infusion Syndrome:

- Case studies have reported instances of propofol infusion syndrome, particularly in pediatric populations. This syndrome can lead to severe metabolic acidosis and cardiac dysfunction. The role of glucuronide metabolites like 4-hydroxypropofol-4-O-β-D-glucuronide in contributing to or mitigating these effects is under investigation .

Case Studies

Several case studies highlight the significance of 4-hydroxypropofol-4-O-β-D-glucuronide in clinical scenarios:

1. Variability in Anesthetic Response:

- A study involving diverse patient populations revealed that women exhibited significantly higher levels of propofol metabolites, including 4-hydroxypropofol-4-O-β-D-glucuronide, compared to men after intravenous administration . This finding suggests a need for gender-specific dosing strategies.

2. Genetic Polymorphism Impact:

- Research has shown that genetic variations can affect the metabolism of propofol, leading to differences in the formation of 4-hydroxypropofol-4-O-β-D-glucuronide among individuals. This variability can result in unpredictable anesthetic effects and recovery profiles, emphasizing the importance of personalized medicine in anesthesiology .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-3,5-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O8/c1-7(2)10-5-9(6-11(8(3)4)12(10)19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h5-8,13-16,18-22H,1-4H3,(H,23,24)/t13-,14-,15+,16-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCRGVWMLWGVRH-RNGZQALNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.